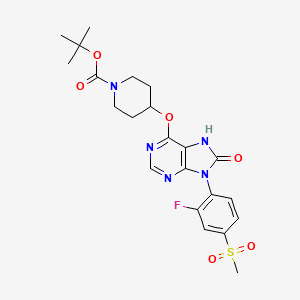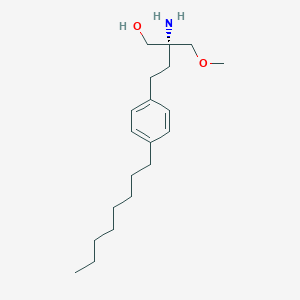
tert-butyl 4-(9-(2-fluoro-4-(methylsulfonyl)phenyl)-8-oxo-8,9-dihydro-7H-purin-6-yloxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “PMID21444206C23” is a synthetic organic molecule. It is known for its complex structure and significant biological activity. The compound’s full chemical name is tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate involves multiple steps:
Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the fluoro and methanesulfonyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the piperidine moiety: The piperidine ring is attached through nucleophilic substitution reactions.
Final esterification: The final step involves esterification to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.
Reduction: Reduction reactions can occur at the carbonyl group in the purine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the purine core.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it is used to study enzyme interactions and protein-ligand binding.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The binding typically involves interactions with the purine core and the aromatic ring, leading to inhibition or activation of the target. The pathways involved include signal transduction and metabolic pathways.
Propiedades
Fórmula molecular |
C22H26FN5O6S |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[[9-(2-fluoro-4-methylsulfonylphenyl)-8-oxo-7H-purin-6-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26FN5O6S/c1-22(2,3)34-21(30)27-9-7-13(8-10-27)33-19-17-18(24-12-25-19)28(20(29)26-17)16-6-5-14(11-15(16)23)35(4,31)32/h5-6,11-13H,7-10H2,1-4H3,(H,26,29) |
Clave InChI |
AXLNAZYMBNKFJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2NC(=O)N3C4=C(C=C(C=C4)S(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)

![[3H]ramosetron](/img/structure/B10772064.png)
![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)


![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)

![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)